2-Amino-5-chloro-1,3-benzoxazole-6-sulfonamide
Overview
Description
2-Amino-5-chloro-1,3-benzoxazole-6-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-1,3-benzoxazole-6-sulfonamide typically involves the reaction of 2-aminophenol with chlorosulfonic acid, followed by cyclization with appropriate reagents. One common method involves the use of a metal oxide alumina catalyst, where 2-aminophenol and an aldehyde are stirred in acetonitrile solvent at room temperature to achieve moderate yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-1,3-benzoxazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
2-Amino-5-chloro-1,3-benzoxazole-6-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-1,3-benzoxazole-6-sulfonamide involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases and protein kinases, which are crucial for cell division and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzoxazole: Shares a similar core structure but lacks the sulfonamide group.
2-Mercapto-5-chloro-1,3-benzoxazole: Contains a mercapto group instead of an amino group.
Uniqueness
2-Amino-5-chloro-1,3-benzoxazole-6-sulfonamide is unique due to the presence of both the amino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-amino-5-chloro-1,3-benzoxazole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O3S/c8-3-1-4-5(14-7(9)11-4)2-6(3)15(10,12)13/h1-2H,(H2,9,11)(H2,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHTWPNMWVKZIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)OC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264220 | |
Record name | 6-Benzoxazolesulfonamide, 2-amino-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820638-88-7 | |
Record name | 6-Benzoxazolesulfonamide, 2-amino-5-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820638-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzoxazolesulfonamide, 2-amino-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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